molecular formula C12H24N4O8 B12663172 N-D-Gluconoyl-L-arginine CAS No. 94231-89-7

N-D-Gluconoyl-L-arginine

Katalognummer: B12663172
CAS-Nummer: 94231-89-7
Molekulargewicht: 352.34 g/mol
InChI-Schlüssel: ANELGYUYJOPIPJ-JTPBWFLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-D-Gluconoyl-L-arginine is a compound with the molecular formula C12H24N4O8 and a molecular weight of 352.34 g/mol It is a derivative of L-arginine, where the amino group of L-arginine is conjugated with gluconic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-D-Gluconoyl-L-arginine typically involves the reaction of L-arginine with gluconic acid or its derivatives. The reaction conditions often include the use of solvents such as water or methanol and may require catalysts to facilitate the conjugation process . The reaction is usually carried out at controlled temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-D-Gluconoyl-L-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can lead to modified arginine derivatives .

Wissenschaftliche Forschungsanwendungen

N-D-Gluconoyl-L-arginine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-D-Gluconoyl-L-arginine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the modulation of nitric oxide production through the nitric oxide synthase pathway. This interaction can influence various physiological processes, including vasodilation and immune response . The compound may also affect other pathways related to amino acid metabolism and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific conjugation with gluconic acid, which imparts distinct chemical and biological properties. This conjugation enhances its stability and solubility, making it suitable for various applications that other similar compounds may not be able to achieve .

Eigenschaften

CAS-Nummer

94231-89-7

Molekularformel

C12H24N4O8

Molekulargewicht

352.34 g/mol

IUPAC-Name

(2S)-5-(diaminomethylideneamino)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid

InChI

InChI=1S/C12H24N4O8/c13-12(14)15-3-1-2-5(11(23)24)16-10(22)9(21)8(20)7(19)6(18)4-17/h5-9,17-21H,1-4H2,(H,16,22)(H,23,24)(H4,13,14,15)/t5-,6+,7+,8-,9+/m0/s1

InChI-Schlüssel

ANELGYUYJOPIPJ-JTPBWFLFSA-N

Isomerische SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=C(N)N

Kanonische SMILES

C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.